

The Pharmacokinetics of N-Alkylated Amphetamine Analogs: An In-Depth Technical Guide

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Compound of Interest

Compound Name: *Isopropylamphetamine*

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This technical guide provides a comprehensive overview of the pharmacokinetics of N-alkylated amphetamine analogs, a class of compounds with significant interest in both therapeutic and illicit drug research. This document details their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction

N-alkylation of the primary amine group of amphetamine produces a range of analogs with varying psychoactive and pharmacokinetic properties. The nature of the N-alkyl substituent profoundly influences the compound's lipophilicity, interaction with monoamine transporters, and metabolic fate, thereby altering its potency, duration of action, and potential for abuse. Understanding the structure-pharmacokinetic relationships within this class is crucial for the development of novel therapeutics and for forensic analysis.

Pharmacokinetic Profiles of N-Alkylated Amphetamine Analogs

The pharmacokinetic properties of amphetamine and its N-alkylated analogs are characterized by good oral bioavailability, a large volume of distribution, and extensive hepatic metabolism. The length and nature of the N-alkyl chain are key determinants of these parameters.

Absorption

Amphetamine and its analogs are weak bases and are generally well-absorbed after oral administration.^[1] Their lipophilicity, which tends to increase with the size of the N-alkyl group, facilitates absorption across the gastrointestinal tract.

Distribution

These compounds readily cross the blood-brain barrier due to their lipophilic nature, leading to their central nervous system effects.^[2] They exhibit a high volume of distribution (around 4 L/kg for amphetamine), indicating extensive tissue distribution.^[1]

Metabolism

The primary route of metabolism for N-alkylated amphetamine analogs is hepatic, mediated largely by the cytochrome P450 (CYP) enzyme system, particularly CYP2D6.^{[3][4]} Key metabolic pathways include:

- N-dealkylation: Removal of the N-alkyl group to yield amphetamine or a lower-order N-alkylated analog. This is a major pathway for many of these compounds.^{[4][5]}
- Hydroxylation: Addition of a hydroxyl group to the aromatic ring, most commonly at the para (4-) position.^{[3][4]}
- Oxidative deamination: Removal of the amine group, leading to the formation of a ketone.

The extent of N-dealkylation versus ring hydroxylation is influenced by the specific N-alkyl substituent. For instance, some studies have shown that while CYP2D6 can N-dealkylate certain N,N-dialkylated amphetamines, it may not significantly N-dealkylate simpler N-alkylamphetamines like N-ethylamphetamine (NEA) and N-butylamphetamine (NBA), favoring ring hydroxylation instead.^{[3][4][6]}

Excretion

The parent drug and its metabolites are primarily excreted in the urine. The rate of renal excretion is highly dependent on urinary pH.[\[1\]](#)

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for a selection of N-alkylated amphetamine analogs. It is important to note that these values are compiled from various studies and experimental conditions may differ.

Compound	Species	Dose and Route	Cmax	Tmax	Half-life (t _{1/2})	Bioavailability (F)	Primary Metabolites	Reference(s)
Amphetamine	Human	10 mg oral	20-30 ng/mL	2-3 h	10-13 h	High	4-hydroxy amphetamine, norephedrine	[1] [2] [7]
	Rat	1 mg/kg i.p.	~100 ng/mL	0.5 h	~2 h	-	4-hydroxy amphetamine	[8]
Methamphetamine	Human	10 mg oral	~20 ng/mL	2.9 h	9-12 h	~70%	Amphetamine, 4-hydroxy methamphetamine	[7]
N-Ethylamphetamine	Human	Oral	-	-	-	-	Amphetamine (5-18% of dose)	[1]
N-Propylamphetamine	Rat	i.p.	-	-	-	-	Amphetamine (10-20% of dose)	[2] [8]

Data presented as approximate values or ranges due to variability across studies. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; i.p.: Intraperitoneal.

Experimental Protocols

This section details common methodologies employed in the pharmacokinetic analysis of N-alkylated amphetamine analogs.

In Vivo Pharmacokinetic Study in Rodents

A representative experimental protocol for determining the pharmacokinetic profile of an N-alkylated amphetamine analog in rats is outlined below. Rodent models, such as rats and mice, are frequently used in preclinical pharmacokinetic studies.^{[9][10]}

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of a test compound after a single administration.

Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.^[11]

Housing and Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) and allowed to acclimatize for at least one week before the experiment.

Dosing:

- The test compound is dissolved in a suitable vehicle (e.g., sterile saline or polyethylene glycol).
- Animals are administered a single dose of the compound, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection. Oral gavage can also be used to assess oral bioavailability.

Blood Sampling:

- Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.
- Samples are typically collected from the tail vein or via a cannulated jugular vein into tubes containing an anticoagulant (e.g., EDTA or heparin).
- Plasma is separated by centrifugation and stored at -80°C until analysis.

Data Analysis: Plasma concentrations of the parent drug and its major metabolites are plotted against time. Pharmacokinetic parameters (C_{max} , T_{max} , AUC, half-life, clearance, and volume of distribution) are calculated using non-compartmental or compartmental analysis software.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust method for the sensitive and specific quantification of amphetamine analogs in biological matrices.

Objective: To quantify the concentration of an N-alkylated amphetamine analog in plasma samples.

Materials:

- Plasma samples
- Internal standard (e.g., a deuterated analog of the analyte)
- Extraction solvent (e.g., tert-butyl methyl ether)
- Derivatizing agent (e.g., N-methyl-bis(trifluoroacetamide) - MBTFA)
- GC-MS system

Procedure:

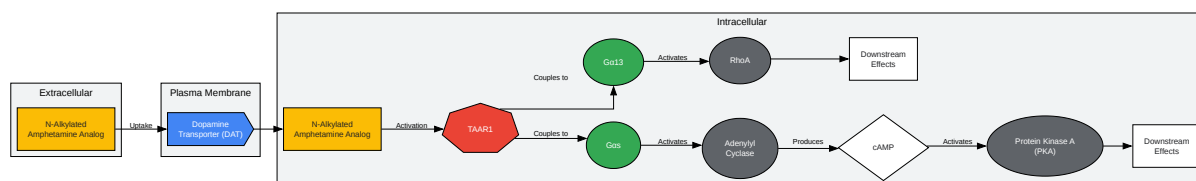
- Sample Preparation:
 - Thaw plasma samples.
 - To 1 mL of plasma, add a known amount of the internal standard.
 - Alkalinize the sample with a base (e.g., 0.4 N sodium hydroxide).
 - Add a salt solution (e.g., saturated sodium chloride) to improve extraction efficiency.
- Liquid-Liquid Extraction:

- Add the extraction solvent (e.g., 5 mL of tert-butyl methyl ether).
- Mix thoroughly (e.g., by rocking for 20 minutes).
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube.
- Derivatization:
 - Evaporate the organic solvent to dryness under a stream of nitrogen.
 - Add the derivatizing agent (e.g., 50 μ L of MBTFA).
 - Heat the sample (e.g., at 70°C for 20 minutes) to facilitate the reaction. Derivatization improves the chromatographic properties and mass spectral characteristics of the amphetamine analogs.
- GC-MS Analysis:
 - Inject an aliquot (e.g., 2 μ L) of the derivatized sample into the GC-MS.
 - The compounds are separated on a capillary column and detected by the mass spectrometer.
 - Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Mandatory Visualizations

Signaling Pathways

Amphetamine and its analogs exert their effects not only through interaction with monoamine transporters but also by activating the intracellular Trace Amine-Associated Receptor 1 (TAAR1).^{[12][13]} Activation of TAAR1 triggers downstream signaling cascades involving G-proteins.

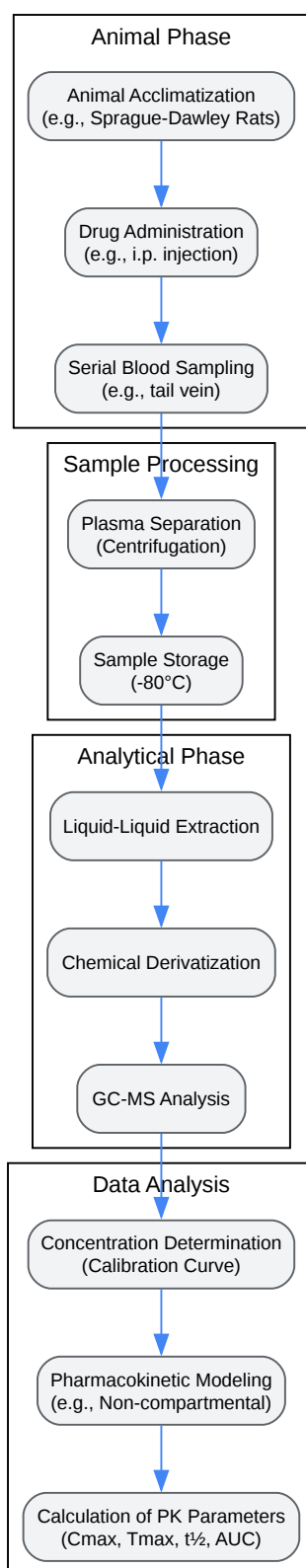


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Caption: TAAR1 signaling cascade activated by N-alkylated amphetamine analogs.

Experimental Workflows

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of an N-alkylated amphetamine analog.

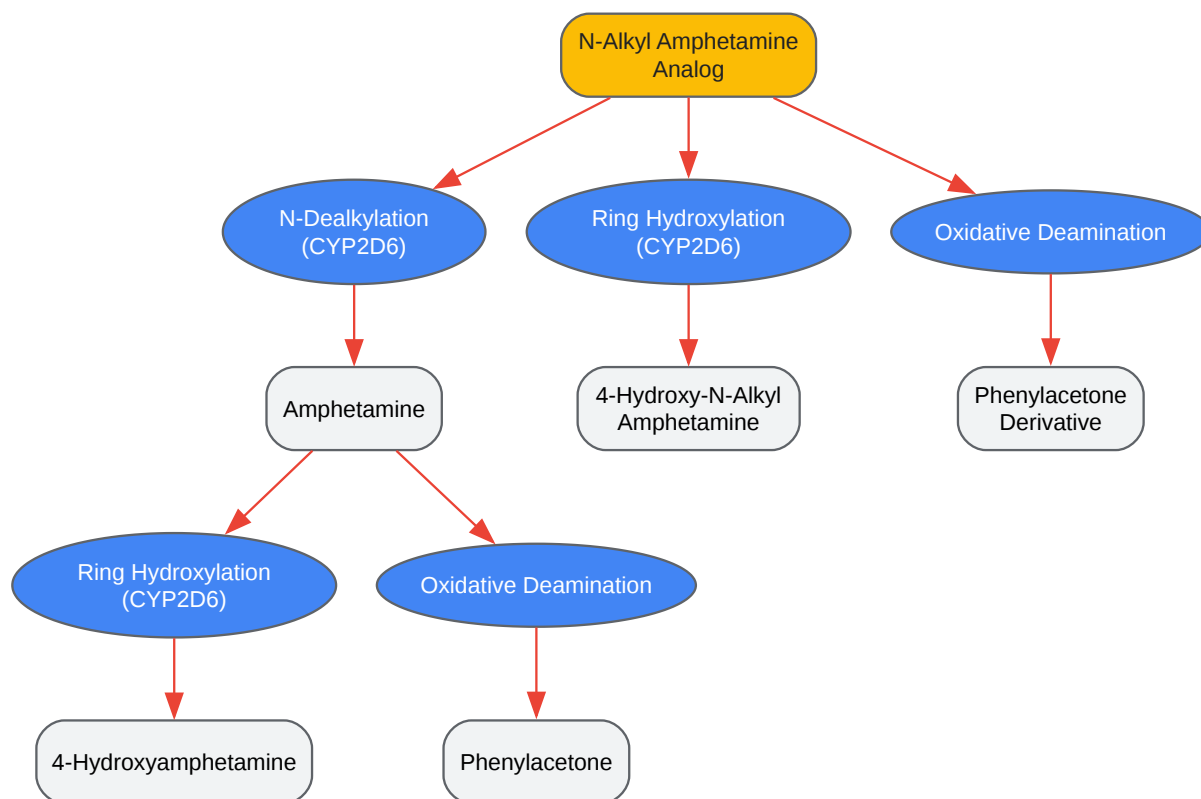


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Caption: Workflow for an in vivo pharmacokinetic study.

Metabolic Pathways

The metabolic fate of N-alkylated amphetamine analogs is complex and involves several key enzymatic reactions.



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Caption: Generalized metabolic pathways of N-alkylated amphetamine analogs.

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